1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea
CAS No.:
Cat. No.: VC10606020
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O2 |
|---|---|
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |
| Standard InChI | InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |
| Standard InChI Key | HNTWPNKJZOAMSI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (IUPAC name: 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea) possesses a molecular formula of and a molecular weight of 293.75 g/mol. The structure integrates three key components:
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A 5-(tert-butyl)isoxazole moiety, contributing steric bulk and metabolic stability.
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A 2-chlorophenyl group, which enhances lipophilicity and influences target binding.
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A urea linker (–NH–CO–NH–), enabling hydrogen-bond interactions critical for biological activity.
The canonical SMILES representation (CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl) highlights the spatial arrangement of these groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |
| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
| InChI Key | HNTWPNKJZOAMSI-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Analytical Techniques
Rigorous characterization ensures structural fidelity and purity:
Table 2: Analytical Methods and Applications
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirms proton environments and connectivity. |
| IR Spectroscopy | Identifies urea C=O and N–H stretches (~1640 cm⁻¹ and ~3300 cm⁻¹). |
| Mass Spectrometry | Verifies molecular weight and fragmentation patterns. |
| HPLC | Assesses purity and quantifies impurities. |
Research on Structurally Related Compounds
tert-Butyl Carbamates in Drug Design
Compounds like tert-butyl (6-chloropyridin-3-yl)carbamate (CAS: 171178-45-3) demonstrate the utility of tert-butyl groups in improving pharmacokinetics. Synthesized via lithiation and carboxylation , these analogs highlight strategies for introducing steric bulk to modulate drug metabolism .
Table 3: Comparative Data on Related Urea Derivatives
| Compound | Biological Activity | Key Structural Feature |
|---|---|---|
| Sorafenib | Multikinase inhibitor | Trifluoromethyl phenyl urea |
| Linifanib | VEGF inhibition | Chlorophenyl urea |
| Target Compound | (Predicted) Kinase inhibition | tert-Butyl isoxazole urea |
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